molecular formula C9H14O2 B1195253 Octahydrobenzopyran-3-one CAS No. 21962-62-9

Octahydrobenzopyran-3-one

Cat. No.: B1195253
CAS No.: 21962-62-9
M. Wt: 154.21 g/mol
InChI Key: AYMWCZFEDLLHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hydroxymethyl-cyclohexyl)-acetic acid lactone is a benzopyran.

Scientific Research Applications

  • Cancer Therapy Applications :

    • Novel spirohydantoin compounds, related to Octahydrobenzopyran-3-one, demonstrated anticancer properties by inducing apoptosis in leukemia cells, suggesting potential use in leukemia therapy (Kavitha et al., 2009).
  • Material Science and Industry :

    • Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), a derivative, is widely used in national defense industries. Research on HMX's thermal decomposition properties via differential scanning calorimetry (DSC) aimed to establish a reaction kinetic model (Lin et al., 2010).
  • Pharmaceutical Research :

    • The human organic cation transporter 3 (OCT3) was found to mediate the transport of various antiarrhythmic drugs. This implies a role for OCT3 in the distribution and elimination of these drugs, highlighting the importance of understanding transport mechanisms (Hasannejad et al., 2004).
  • Synthesis of Complex Molecules :

    • Octahydrobenzo[b]indeno[1,2,3-de][1,8] naphthyridine derivatives were synthesized via a four-component domino reaction under microwave irradiation, demonstrating the compound's utility in complex molecular constructions (Cao et al., 2013).
  • Neuroscience Research :

    • A class of octahydrobenzo[f]quinolines was identified as dopamine D₃-selective full agonists, offering insights for neuroscience research and potential therapeutic applications (Clark et al., 2012).
  • Biological Research and Proteomics :

    • Zwitterionic detergents, including derivatives of octahydrobenzopyran, improved the solubilization of integral membrane proteins for proteomics studies, enhancing the understanding of protein interactions (Henningsen et al., 2002).
  • Hormonal Research :

    • Octahydrobenzopyran derivatives were studied as selective inhibitors of human enzyme 5 alpha-reductase type 1, offering insights into non-steroidal approaches to hormonal regulation (Guarna et al., 2001).
  • Estrogen Receptor Modulation :

    • A chromene-derived bisbenzopyran, a novel selective estrogen receptor modulator (SERM), was found to alleviate symptoms like hot flushes and increase vaginal fluidity in rats, highlighting potential applications in gynecological health (Jain et al., 2006).
  • Antimicrobial Research :

    • Octahedral polypyridyl ruthenium(II) complexes, including derivatives of octahydrobenzopyran, demonstrated significant antimicrobial activities. This indicates potential applications in combating bacterial and fungal infections (Yang et al., 2018).
  • Antiviral Research :

    • Octyl gallate, a derivative, showed marked antiviral effects against both DNA and RNA viruses, suggesting its potential as a broad-spectrum antiviral agent (Uozaki et al., 2007).

Properties

21962-62-9

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1,4,4a,5,6,7,8,8a-octahydroisochromen-3-one

InChI

InChI=1S/C9H14O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h7-8H,1-6H2

InChI Key

AYMWCZFEDLLHMI-UHFFFAOYSA-N

SMILES

C1CCC2COC(=O)CC2C1

Canonical SMILES

C1CCC2COC(=O)CC2C1

21962-62-9

synonyms

(2-hydroxymethylcyclohexyl)acetic acid lactone
CIC-4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 3.16 g (23 mmol) of (3a alpha, 7a alpha)-octahydro-2H-inden-2-one, 17.3 g (207 mmol) of NaHCO3 and 300 mL of dichloromethane was added 9.29 g of 85% m. chloroperoxybenzoic acid in small portions over 15 min. The reaction mixture was stirred for 17 h at 20° C., then 200 mL of 10% aqueous Na2S2O3 was added and, after 15 min, the organic phase was separated. Extraction of the aqueous portion with 2×100 mL of dichloromethane, washing of the combined organic solutions with 10% Na2CO3 and concentration of the dried (MgSO4) solutions under vacuum gave 3.51 g (95%) of racemic (4a alpha, 8a alpha)-octahydro-3H-2-benzopyran-3-one. TLC Rf 0.40 (SiO2, ethyl ether, iodine-brown).
[Compound]
Name
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Synthesis routes and methods II

Procedure details

To a stirred mixture of 3.16 g (23 mmol) of (3a alpha, 7a alpha )-octahydro-2H-inden-2-one, 17.3 g (207 mmol) of NaHCO3 and 300 mL of dichloromethane was added 9.29 g of 85% m. chloroperoxybenzoic acid in small portions over 15 min. The reaction mixture was stirred for 17 h at 20° C., then 200 mL of 10% aqueous Na2S2O3 was added and, after 15 min, the organic phase was separated. Extraction of the aqueous portion with 2×100 mL of dichloromethane, washing of the combined organic solutions with 10% Na2CO3 and concentration of the dried (MgSO4) solutions under vacuum 9ave 3.51 9 (95%) of racemic (4a alpha, 8a alpha)-octahydro-3H-2-benzopyran-3-one. TLC Rf 0.40 (SiO2, ethyl ether, iodine-brown).
[Compound]
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7a
Quantity
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Type
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17.3 g
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300 mL
Type
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Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydrobenzopyran-3-one
Reactant of Route 2
Octahydrobenzopyran-3-one
Reactant of Route 3
Octahydrobenzopyran-3-one
Reactant of Route 4
Octahydrobenzopyran-3-one
Reactant of Route 5
Octahydrobenzopyran-3-one
Reactant of Route 6
Octahydrobenzopyran-3-one

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